molecular formula C11H20ClNO B11734912 (3-Aminoadamantan-1-yl)methanol hydrochloride

(3-Aminoadamantan-1-yl)methanol hydrochloride

Cat. No.: B11734912
M. Wt: 217.73 g/mol
InChI Key: RAEXOEKBVSXYRF-UHFFFAOYSA-N
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Description

(3-Aminoadamantan-1-yl)methanol hydrochloride is a chemical compound with the molecular formula C11H19NO·HCl. It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminoadamantan-1-yl)methanol hydrochloride typically involves the following steps:

    Nitration: Amantadine or its salt is added to sulfuric acid at a temperature range of 10-30°C. A mixed acid is then added dropwise to perform a nitration reaction, resulting in a reaction liquid.

    Hydroxylation: The reaction liquid is added to water to obtain a mixed solution.

Industrial Production Methods

The industrial production of this compound follows similar steps but is optimized for higher yields and cost-effectiveness. The process is environmentally friendly and achieves yields generally higher than 80%, with a maximum yield of 90.1% .

Chemical Reactions Analysis

Types of Reactions

(3-Aminoadamantan-1-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of adamantane, which are useful intermediates in the synthesis of pharmacologically active compounds .

Scientific Research Applications

(3-Aminoadamantan-1-yl)methanol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Aminoadamantan-1-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its pharmacological effects. For example, it is used in the synthesis of inhibitors with antihyperglycemic properties, targeting dipeptidyl peptidase 4 (DPP-4) in the treatment of type 2 diabetes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Aminoadamantan-1-yl)methanol hydrochloride is unique due to its specific structure, which allows for targeted interactions with molecular receptors and enzymes. This makes it a valuable intermediate in the synthesis of drugs with specific pharmacological activities .

Properties

Molecular Formula

C11H20ClNO

Molecular Weight

217.73 g/mol

IUPAC Name

(3-amino-1-adamantyl)methanol;hydrochloride

InChI

InChI=1S/C11H19NO.ClH/c12-11-4-8-1-9(5-11)3-10(2-8,6-11)7-13;/h8-9,13H,1-7,12H2;1H

InChI Key

RAEXOEKBVSXYRF-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N)CO.Cl

Origin of Product

United States

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